Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate

physicochemical profiling medicinal chemistry building block selection

tert-Butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate (CAS 1225439-73-5) is a Boc-protected 3,3-disubstituted azetidine building block with molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol. The compound features a tertiary alcohol at the azetidine 3-position bearing an ortho-tolyl (2-methylphenyl) substituent, yielding a computed XLogP3 of 1.9, a topological polar surface area of 49.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C15H21NO3
Molecular Weight 263.337
CAS No. 1225439-73-5
Cat. No. B595226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate
CAS1225439-73-5
Synonymstert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate
Molecular FormulaC15H21NO3
Molecular Weight263.337
Structural Identifiers
SMILESCC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O
InChIInChI=1S/C15H21NO3/c1-11-7-5-6-8-12(11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3
InChIKeyUTMZNVFKKSTTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate (CAS 1225439-73-5): Procurement-Relevant Identity and Physicochemical Profile


tert-Butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate (CAS 1225439-73-5) is a Boc-protected 3,3-disubstituted azetidine building block with molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol [1]. The compound features a tertiary alcohol at the azetidine 3-position bearing an ortho-tolyl (2-methylphenyl) substituent, yielding a computed XLogP3 of 1.9, a topological polar surface area of 49.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. It is registered under EC number 102-200-4 in the ECHA inventory [2] and is commercially available from multiple suppliers at purities typically ≥95% (HPLC) [3].

Why Generic Azetidine Building Blocks Cannot Substitute for tert-Butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate (CAS 1225439-73-5)


The ortho-methyl substitution on the 3-aryl ring of this azetidine introduces a unique combination of steric compression and conformational restriction that is absent in the para-methyl, meta-methyl, unsubstituted phenyl, and non-arylated analogs. Literature on ortho-substituted aryl azetidines demonstrates that the ortho substituent creates significant steric hindrance around the azetidine ring, which can alter both chemical reactivity—for example, retarding palladium-catalyzed cross-coupling transmetalation —and biological target recognition . Patent compilations in the CB1 antagonist and FAAH inhibitor fields explicitly enumerate positional isomers as distinct chemical entities with differentiated pharmacological profiles, confirming that methyl group position is a critical determinant of activity rather than an interchangeable feature [1].

Quantitative Differentiation Evidence for tert-Butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate (CAS 1225439-73-5) Versus Closest Analogs


Ortho-Methyl Substitution Increases Molecular Volume and Lipophilicity Relative to the Unsubstituted Phenyl Analog

The target compound bearing an ortho-methyl group exhibits a molecular weight of 263.33 g/mol and computed XLogP3 of 1.9, compared to 249.31 g/mol and a lower predicted logP for tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (CAS 398489-25-3) which lacks the methyl substituent [1][2]. The additional methyl increases heavy atom count from 18 to 19 and contributes approximately +0.3–0.5 log units of lipophilicity based on fragment-based calculations, a magnitude consistent with the Hansch π constant for aromatic methyl substitution [3].

physicochemical profiling medicinal chemistry building block selection

Computed LogP of 1.9 Positions the Ortho-Tolyl Compound at a Narrower Lipophilicity Window Than the Para-Methyl Isomer Despite Identical Molecular Formula

Both the ortho-methyl (target, CAS 1225439-73-5) and para-methyl isomer (CAS 1472706-57-2) share the identical molecular formula C₁₅H₂₁NO₃ and molecular weight of 263 Da [1][2]. The ortho-substituted compound has a computed XLogP3 of 1.9, whereas the para-methyl isomer is reported with a computed LogP of approximately 2.45 on the same platform, suggesting that intramolecular hydrogen bonding between the tertiary alcohol and the ortho-methyl group or altered solvation reduces effective lipophilicity by roughly 0.5 log units [1][2].

positional isomer comparison logP differentiation azetidine scaffold

Ortho-Substituted Aryl Azetidines Exhibit Conformational Restriction That Alters Synthetic and Biological Accessibility Compared to Para and Meta Isomers

The ortho-methyl group in the target compound introduces steric congestion around the azetidine 3-position that is absent in the para- and meta-methyl positional isomers. Published studies on ortho-substituted aryl azetidines demonstrate that ortho substituents create an 'ortho-wall' effect that can significantly retard transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the adjacent aryl position . Additionally, the ortho-directing ability of the azetidine ring has been exploited for regioselective ortho-C–H functionalization, indicating unique electronic communication between the azetidine nitrogen and the ortho position of the aryl ring [1]. These effects are geometry-dependent and cannot be replicated by meta- or para-methyl analogs.

conformational analysis ortho-steric effect azetidine reactivity

Boc-Protected Tertiary Alcohol Provides Orthogonal Deprotection and Derivatization Versatility Compared to Non-Arylated 3-Hydroxyazetidine

The target compound incorporates both a Boc-protected azetidine nitrogen and a tertiary alcohol bearing an aryl substituent. In contrast, the simpler building block tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0, MW 173.21 g/mol) contains a secondary alcohol without aryl substitution. The tertiary alcohol in the target compound is significantly more resistant to oxidation than the secondary alcohol in CAS 141699-55-0, and the presence of the aryl group enables additional diversification via electrophilic aromatic substitution or cross-coupling that is impossible with the non-arylated scaffold . The target compound's synthesis via Grignard addition of o-tolylmagnesium bromide to the azetidinone precursor is a well-established route .

synthetic intermediate orthogonal protection building block utility

GHS Hazard Profile is Fully Classified Under ECHA Notifications, Facilitating Regulatory Compliance in Procurement Workflows

The target compound has a complete GHS classification notified to the ECHA C&L Inventory under EC number 102-200-4: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), each with 100% notification agreement from the notifying company [1]. The unsubstituted phenyl analog (CAS 398489-25-3) and the para-methyl analog (CAS 1472706-57-2) may have incomplete or divergent GHS classifications depending on the notifier, which can introduce ambiguity into safety data sheet (SDS) interpretation during cross-border procurement [2].

GHS classification REACH compliance procurement safety

Commercial Availability Across Multiple Suppliers with Documented Purity of ≥95% Enables Competitive Sourcing

The target compound is listed as an in-stock building block by at least five suppliers on the ChemSpace aggregator platform, with purity specified at 95% (HPLC) and available in pack sizes from 100 mg to 500 mg [1]. Pricing for 100 mg ranges from approximately $258–306 across suppliers, providing procurement flexibility [1]. The para-methyl isomer (CAS 1472706-57-2) shows comparable availability but with slightly different pricing tiers ($258 for 100 mg), while the meta-methyl isomer (CAS 1490999-79-5) is listed with 98% purity from select vendors [2].

supply chain purity specification building block sourcing

Optimal Application Scenarios for tert-Butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate (CAS 1225439-73-5) Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned logD Without Molecular Weight Increase

When a lead series demands subtle lipophilicity adjustments (ΔlogP ≈ 0.5) without changing molecular weight, the ortho-methyl isomer offers a markedly lower computed LogP (1.9) compared to the para-methyl isomer (LogP 2.45) despite identical molecular formula [1]. This enables medicinal chemists to fine-tune ADME properties while maintaining constant molecular weight, a key advantage in lead optimization where Lipinski compliance is critical.

Synthesis of 3,3-Disubstituted Azetidine Pharmacophores via Orthogonal Boc/Alcohol Deprotection Strategies

The simultaneous presence of a Boc-protected secondary amine and a tertiary aryl alcohol allows for fully orthogonal deprotection sequences: the Boc group can be removed under acidic conditions (TFA, HCl/dioxane) while the tertiary alcohol remains intact, enabling sequential functionalization of the azetidine nitrogen and subsequent derivatization of the hydroxyl group . This is particularly valuable for constructing CB1 receptor antagonist scaffolds, where 3,3-disubstituted azetidine cores are a privileged pharmacophore [2].

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Steric Effects on Target Binding

The ortho-methyl substituent introduces steric compression at the azetidine 3-position that can be exploited to probe the steric tolerance of a biological target's binding pocket. Class-level evidence from ortho-substituted aryl azetidine analogs indicates that ortho substitution can dramatically alter target engagement—from complete activity loss in cross-coupling to selective enhancement of binding affinity in certain receptor contexts [3]. Systematic comparison of the ortho, meta, and para isomers within the same assay platform can reveal steric SAR trends that inform the selection of a clinical candidate isomer.

Multi-Step Parallel Synthesis Campaigns Requiring Robust Supply Chain Assurance

With documented availability from at least five suppliers, consistent 95% purity specifications, and a fully harmonized GHS classification (EC 102-200-4), the ortho-methyl compound offers lower procurement risk compared to positional isomers with fragmented supplier networks or incomplete regulatory documentation [4]. This is particularly relevant for CROs and pharmaceutical R&D organizations executing parallel synthesis arrays where building block supply interruption can delay entire compound library production.

Quote Request

Request a Quote for tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.